1-Acetamido-4-methylcyclohexane-1-carboxylic acid
Overview
Description
1-Acetamido-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring an acetamido group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetamido-4-methylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of 4-methylcyclohexanone with acetic anhydride to form 4-methylcyclohexanone acetate. This intermediate is then subjected to aminolysis with ammonia or an amine to introduce the acetamido group, followed by hydrolysis to yield the final product.
Reaction Conditions:
Acylation: Typically performed in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Aminolysis: Conducted at room temperature or slightly elevated temperatures, depending on the reactivity of the amine.
Hydrolysis: Usually carried out under acidic or basic conditions to ensure complete conversion to the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Acetamido-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be employed under basic or acidic conditions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetamido-4-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-acetamido-4-methylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Acetamido-4-methylcyclohexane: Lacks the carboxylic acid group, which may alter its reactivity and biological activity.
4-Methylcyclohexane-1-carboxylic acid: Lacks the acetamido group, affecting its potential interactions and applications.
1-Acetamido-4-methylcyclohexane-1-ol: Contains a hydroxyl group instead of a carboxylic acid, influencing its chemical properties and reactivity.
Uniqueness
1-Acetamido-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the cyclohexane ring. This dual functionality allows for diverse chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-acetamido-4-methylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-3-5-10(6-4-7,9(13)14)11-8(2)12/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJANBPGVXZDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90978-97-5 | |
Record name | 1-acetamido-4-methylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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